Product packaging for 2-Bromobenzyl thioether(Cat. No.:CAS No. 84035-84-7)

2-Bromobenzyl thioether

Cat. No.: B14410330
CAS No.: 84035-84-7
M. Wt: 372.1 g/mol
InChI Key: CLOIRDNBALNYDO-UHFFFAOYSA-N
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Description

2-Bromobenzyl thioether is a benzyl thioether compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research . The thioether (sulfide) functional group is a common motif in pharmaceuticals, found in agents such as Montelukast (for asthma) and Diltiazem (for cardiovascular conditions) . Its research value lies in its dual functionalization: the thioether linkage can enhance the lipophilicity of molecules, potentially improving membrane permeability, while the benzyl bromides are excellent electrophilic sites for further cross-coupling reactions or nucleophilic substitutions . This makes it a valuable scaffold for constructing more complex sulfur-containing molecules for use in medicinal chemistry and materials science . Thioethers can be efficiently synthesized from benzyl alcohols and thiols via copper-catalyzed C–S bond formation, a method that offers high chemoselectivity and proceeds under mild conditions . In a research setting, this compound can be utilized to develop cysteine protease inhibitors, model kinase interactions, and create functional ligands or novel organic materials . As a stable, crystalline solid, it is suitable for various synthetic transformations. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br2S B14410330 2-Bromobenzyl thioether CAS No. 84035-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84035-84-7

Molecular Formula

C14H12Br2S

Molecular Weight

372.1 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C14H12Br2S/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

CLOIRDNBALNYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC=CC=C2Br)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromobenzyl Thioether and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of 2-bromobenzyl thioethers are well-documented and widely employed due to their reliability and procedural simplicity. These routes primarily involve the reaction of a 2-bromobenzyl halide with a sulfur-containing nucleophile.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles

The most common approach for synthesizing 2-bromobenzyl thioethers is through nucleophilic substitution (SN2) reactions. researchgate.net In this method, a 2-bromobenzyl halide, typically 2-bromobenzyl bromide, is treated with a sulfur nucleophile. This reaction is versatile, accommodating a wide range of thiols as the sulfur source. The general mechanism involves the attack of the sulfur nucleophile on the benzylic carbon, displacing the bromide ion to form the desired thioether. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Alkylation of Thiolates

A closely related and highly effective method is the alkylation of pre-formed thiolates. researchgate.netjmaterenvironsci.com This strategy involves the deprotonation of a thiol (R-SH) with a suitable base to generate a thiolate anion (R-S⁻), which then acts as a potent nucleophile. The subsequent reaction with a 2-bromobenzyl halide leads to the formation of the corresponding 2-bromobenzyl thioether. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. This method is advantageous as it allows for the use of a broad spectrum of thiols, leading to a diverse array of this compound derivatives. jmaterenvironsci.com

One-Pot Syntheses from Halides and Sulfur Surrogates (e.g., Thiourea (B124793), Xanthates)

To circumvent the handling of often malodorous and air-sensitive thiols, one-pot synthetic procedures using sulfur surrogates have been developed. arkat-usa.org Thiourea is a commonly used surrogate. arkat-usa.orgumich.edu The reaction proceeds by first forming an isothiuronium (B1672626) salt from the reaction of 2-bromobenzyl halide with thiourea. Subsequent hydrolysis of this intermediate under basic conditions generates the corresponding thiolate in situ, which then reacts with another molecule of the halide to produce the thioether. arkat-usa.orgumich.eduumich.edu This method is particularly useful for the synthesis of symmetrical thioethers and can be adapted for unsymmetrical variants by the sequential addition of different halides. arkat-usa.orgumich.edu

Xanthates have also emerged as effective and odorless thiol surrogates for thioether synthesis. mdpi.com Potassium xanthates react with alkyl or aryl halides to form thioethers. acs.org This approach offers a broad substrate scope and good functional group tolerance under transition-metal-free and base-free conditions. mdpi.comresearchgate.net The reaction likely proceeds through a xanthate intermediate that subsequently decomposes to furnish the thioether. mdpi.com

Advanced Synthetic Approaches Utilizing Reactive Intermediates

More recent synthetic strategies have focused on the use of highly reactive intermediates to construct the C-S bond, offering alternative pathways and access to complex molecular architectures.

Aryne-Mediated Thioetherification (e.g., Bromothiolation of Arynes)

Arynes, highly reactive intermediates derived from aryl halides, have been utilized in the synthesis of thioethers. The generation of benzyne (B1209423) from a suitable precursor in the presence of a sulfur nucleophile can lead to the formation of aryl thioethers. rsc.org A notable development is the bromothiolation of arynes, which allows for the synthesis of ortho-bromobenzenethiol equivalents. acs.org In this method, an aryne intermediate reacts with a potassium xanthate, followed by an in-situ bromination step. acs.org This process provides a route to highly functionalized organosulfur compounds. acs.org The reaction of arynes with allylthioethers can also induce a jmaterenvironsci.commdpi.com-sigmatropic rearrangement to yield functionalized β-keto arylthioethers. acs.org

Radical-Mediated Thioether Formation (e.g., Photo-mediated Desulfurization)

Radical-mediated reactions offer an alternative pathway for the formation of thioethers. Photoredox catalysis has been employed for the generation of radical intermediates from sulfonium (B1226848) salts, which can then participate in C-S bond-forming reactions. researchgate.net While early studies focused on the reduction of S-(alkyl) sulfonium salts, these protocols were often limited to generating stabilized radicals. researchgate.net The in vitro formation of a thioether bond between a cysteine residue and heme has been shown to proceed through a radical-mediated mechanism. nih.gov This process involves the generation of a thiyl radical that attacks a vinyl group on the porphyrin ring. nih.gov

Catalytic Strategies in Thioether Synthesis

Catalytic methods have revolutionized the synthesis of thioethers by offering milder reaction conditions and greater functional group tolerance compared to traditional approaches. thieme-connect.de Both transition metal catalysis and organocatalysis have emerged as powerful tools for the formation of the crucial carbon-sulfur bond in 2-bromobenzyl thioethers. nih.govthieme-connect.de

Transition Metal Catalysis:

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl thioethers. thieme-connect.de These methods provide a versatile alternative to nucleophilic aromatic substitution, which is often limited to electron-poor starting materials. thieme-connect.de

Palladium Catalysis: Palladium catalysts are widely used for C-S cross-coupling reactions. thieme-connect.de The pioneering work by Migita and coworkers laid the foundation for palladium-catalyzed thioetherification of aryl halides with thiols. thieme-connect.de Modern systems, such as those developed by Hartwig, utilize palladium acetate (B1210297) with specialized phosphine (B1218219) ligands like Josiphos, enabling the coupling of a broad range of aryl halides (including chlorides, bromides, and iodides) with both aromatic and aliphatic thiols under relatively mild conditions. thieme-connect.de Palladium has also been employed in the regioselective synthesis of 2,3-dihydrobenzodioxepinones from 2-bromophenols and epoxides through a cascade reaction involving nucleophilic ring-opening and subsequent intramolecular alkoxycarbonylation. nih.gov

Copper Catalysis: Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper catalysts have been successfully used in the dual C-S bond formation using sodium thiosulfate (B1220275) (Na2S2O3) as a sulfur source, providing a practical route to thioethers from aromatic amines and alkyl halides. researchgate.net Another copper-catalyzed approach involves the one-pot synthesis of unsymmetrical diaryl thioethers where aryl thiols are generated in situ from xanthates and aryl halides. organic-chemistry.org

Nickel Catalysis: Nickel catalysts have proven effective in the decarbonylative thioetherification of carboxylic acids with thiols, allowing for the synthesis of thioethers from readily available starting materials. organic-chemistry.org Nickel has also been used to catalyze the reaction of 2-pyridyl sulfides with other substrates, demonstrating its ability to cleave and form aryl-S bonds. organic-chemistry.org

Other Transition Metals: Various other transition metals, including iron, cobalt, gold, silver, and zinc, have been utilized in thioether synthesis. rsc.orgchemrevlett.com For instance, zinc iodide has been shown to catalyze the dehydrative thioetherification of benzylic alcohols with thiols. chemrevlett.com

Organocatalysis:

Organocatalysis provides a metal-free alternative for thioether synthesis, often utilizing small organic molecules to catalyze the reaction. nih.gov This approach is particularly attractive due to its reduced toxicity and environmental impact.

Photochemical Organocatalysis: Recent advancements have demonstrated the use of photochemical organocatalysis for the synthesis of thioethers from aryl chlorides and alcohols under mild conditions. nih.gov In this approach, an indole (B1671886) thiolate organocatalyst, upon excitation with light, becomes a potent reducing agent capable of activating aryl chlorides to form radicals, which are then trapped by a sulfur source like tetramethylthiourea. nih.govrecercat.cat This method avoids the use of thiols and high temperatures. nih.gov

Base Catalysis: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the 1,6-conjugate addition of organosulfur reagents to para-quinone methides, yielding diarylmethyl thioethers. nih.govrsc.org This method is rapid and proceeds under simple reaction conditions. nih.gov

Regioselective and Stereoselective Synthetic Pathways

Controlling the regioselectivity and stereoselectivity is crucial when synthesizing complex thioethers with specific three-dimensional arrangements.

Regioselectivity:

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites.

In the synthesis of substituted benzene (B151609) derivatives, the bromothiolation of arynes has been shown to be highly regioselective. acs.org For example, the reaction with 3-methoxybenzyne resulted in the C–S bond forming at the 1-position and the C–Br bond at the 2-position. acs.org This method allows for the preparation of highly functionalized aryl xanthates without the formation of regioisomers. acs.org

A metal-free, regioselective synthesis of allylic thioethers has been achieved using allyl iodides and aryl or alkyl disulfides. rsc.org The reaction of densely functionalized allyl iodides proceeds in a regio- and stereoselective manner. rsc.org

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another.

The synthesis of chiral thioethers can be challenging due to the potential for sulfur to poison metal catalysts and the reactivity of thiols leading to background reactions. nih.gov However, methods for the asymmetric synthesis of tertiary thioethers have been developed, often involving the stereospecific nucleophilic attack of a sulfur nucleophile on a chiral carbon center. nih.govbeilstein-journals.org

Enzyme catalysis offers a promising approach for stereoselective thioether synthesis. Ene-reductases (EREDs) have been used for the asymmetric synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides, with the choice of enzyme determining which enantiomer of the product is formed. nih.govchemrxiv.org This biocatalytic approach can achieve high conversions and excellent enantiomeric excess. chemrxiv.org

Optimization Strategies for Reaction Conditions and Yield Consistency

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the consistency and scalability of the synthesis.

A one-pot synthesis of unsymmetrical benzyl (B1604629) thioethers from benzyl halides using thiourea demonstrates a robust and optimized process. arkat-usa.org The key steps involve the reaction of a benzyl halide with thiourea to form an isothiuronium salt, followed by in-situ basic hydrolysis to the thiolate, which then reacts with a second benzyl halide. arkat-usa.org This method avoids the isolation of the malodorous thiol intermediate. arkat-usa.org

Key Optimization Parameters:

Stoichiometry: The ratio of reactants is critical. For instance, in the one-pot synthesis of benzyl thioethers, using a slight excess of thiourea (1.1 equivalents) and a slight deficiency of the second benzyl halide (0.85 equivalents) was found to lead to a cleaner product and avoid unreacted starting materials. arkat-usa.org

Solvent: The choice of solvent can significantly impact reaction efficiency. In the synthesis of dialkyl thioethers using xanthates, dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, with other solvents like NMP and DMAc resulting in lower yields. mdpi.com For the zinc-catalyzed dehydrative thioetherification, dichloromethane (B109758) (DCM) and dichloroethane (DCE) were effective, while coordinating solvents like DMF and THF were unsatisfactory. chemrevlett.com

Temperature: Reaction temperature is a key variable. While some reactions proceed well at room temperature, others require heating to achieve reasonable rates and yields. nih.govacs.org For example, in the synthesis of thioethers from xanthates, decreasing the reaction temperature did not significantly decrease the yield, indicating a robust temperature profile for that particular reaction. mdpi.com

Catalyst and Base: The type and concentration of the catalyst and base are crucial. In the DABCO-catalyzed synthesis of diarylmethyl thioethers, optimizing the amount of DABCO was essential for achieving the highest yield. rsc.org Different bases and catalytic systems are screened to find the most effective combination for a given transformation. acs.org

Data on Optimized Reaction Conditions for Thioether Synthesis:

Reaction TypeReactantsCatalyst/ReagentSolventTemperatureYieldReference
Unsymmetrical Benzyl Thioether SynthesisBenzyl bromide, Thiourea, Second benzyl halideNaOHMethanolRefluxHigh arkat-usa.org
Dialkyl Thioether SynthesisAlkyl halide, Potassium xanthateNoneDMSO100 °CGood mdpi.com
Diarylmethyl Thioether Synthesisp-Quinone methide, 1,4-Dithiane-2,5-diolDABCO (10 mol%)AcetoneRoom Temp.78% rsc.org
Allylic Thioether SynthesisAllyl iodide, Aryl disulfideDTBPCH3CNN/A62-92% rsc.org
Dehydrative ThioetherificationBenzylic alcohol, ThiolZnI2 (50 mol%)DCEN/A71-99% chemrevlett.com

This table presents a selection of optimized conditions from the literature and is not exhaustive.

By systematically optimizing these parameters, chemists can develop reliable and efficient synthetic routes to this compound and its derivatives, facilitating their use in various applications.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Thioether Formation Reactions

The synthesis of thioethers can proceed through a variety of mechanistic pathways, the nature of which is dictated by the specific reactants, catalysts, and conditions employed. The formation of the carbon-sulfur bond can be a simple, one-step process or a more complex, multi-step sequence involving various reactive intermediates.

The distinction between concerted and stepwise mechanisms is fundamental to understanding thioether formation. A concerted mechanism involves the simultaneous breaking of the bond to the leaving group and the formation of the new carbon-sulfur bond in a single transition state, with no discrete intermediate. This is characteristic of the classic S(_N)2 reaction, a common pathway for synthesizing thioethers from alkyl halides and thiolates.

In contrast, a stepwise mechanism involves the formation of one or more reactive intermediates. The reaction proceeds through multiple transition states and the intermediate species can sometimes be detected or trapped. Many modern thioetherification methods, particularly those involving aryl halides or complex starting materials, operate via stepwise pathways. The stability of any potential intermediate is a key factor determining whether a reaction proceeds in a concerted or stepwise fashion. For instance, reactions that can form stable carbocations may favor a stepwise S(_N)1-type mechanism. Similarly, the formation of a tetrahedral intermediate is a hallmark of many stepwise nucleophilic substitution reactions.

The diverse reactivity of sulfur chemistry allows for thioether synthesis through several types of key intermediates.

Aryne Intermediates : Arynes, particularly benzyne (B1209423), are highly reactive intermediates that can be generated from ortho-dihaloarenes or o-silylaryl triflates. In the context of thioether synthesis, the nucleophilic attack of a sulfur species, such as a xanthate anion, on the aryne intermediate leads to the formation of an aryl anion. Subsequent protonation yields an aryl xanthate, which can then be converted to the corresponding thioether.

Radical Intermediates : Sulfur-centered radicals, known as thiyl radicals, are versatile intermediates for C–S bond formation. These radicals can be generated from thiols through various methods, including photolysis or single-electron oxidation. A prominent application is the thiol-ene reaction, where a thiyl radical adds across an alkene or alkyne in an anti-Markovnikov fashion, leading to the formation of a thioether. This radical chain process is an efficient method for creating complex molecular architectures. Control experiments in some thioetherification reactions suggest the involvement of a radical pathway involving a thiyl radical as a key intermediate.

Xanthate Intermediates : Xanthates serve as stable, odorless, and low-cost thiol surrogates in thioether synthesis. The reaction of an alkyl or benzyl (B1604629) halide with a potassium xanthate (ROCS(_2)K) proceeds via nucleophilic substitution to form a xanthate intermediate (R'-S-C(=S)OR). This intermediate can then undergo further transformations, such as hydrolysis or reaction with another equivalent of the xanthate salt, to ultimately yield the desired thioether. This approach avoids the use of malodorous thiols and is compatible with a broad range of functional groups.

Sulfur Ylides : Sulfur ylides are zwitterionic compounds featuring a carbanion adjacent to a positively charged sulfur atom. They are typically prepared by the deprotonation of a sulfonium (B1226848) or sulfoxonium salt. While most famously used in the Corey-Chaykovsky reaction to synthesize epoxides from carbonyls, the underlying reactivity involves the ylide acting as a nucleophilic one-carbon synthon. In principle, the reaction of a sulfur ylide with a suitable electrophile could lead to thioether derivatives, although this is a less common route for simple thioether synthesis compared to their role in forming small rings.

A distinct mechanism termed Proton Transfer Dual Ionization (PTDI) has been identified for certain thioetherification reactions, particularly in the context of nucleophilic aromatic substitution (S(_N)Ar). This pathway is characterized by its exceedingly mild conditions, often proceeding without the need for light, transition metals, or an external base.

The PTDI S(_N)Ar mechanism involves a pre-equilibrium step where a rate-limiting proton transfer occurs between the thiol nucleophile and the heteroaromatic electrophile. This proton transfer results in the "dual ionization" of both reaction partners, creating a more potent nucleophile (thiolate) and a more activated electrophile (protonated heterocycle) prior to the C–S bond-forming step. Following this activation, the reaction proceeds via an asynchronous concerted S(_N)Ar step. This mechanism capitalizes on the benefits of both nucleophilic and electrophilic ionization, distinguishing it from traditional S(_N)Ar reactions. Reaction progress kinetic analysis (RPKA) and computational studies have provided strong support for this unique mechanistic pathway.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction rates and how they are influenced by various parameters. This information is critical for process optimization and for substantiating proposed reaction mechanisms.

Reaction kinetics are highly sensitive to both temperature and the solvent environment.

Temperature : Increasing the temperature generally increases the rate of virtually all chemical reactions. This is because higher temperatures increase the average kinetic energy of molecules, leading to more frequent collisions and a higher proportion of collisions with sufficient energy to overcome the activation barrier. For thioester exchange and hydrolysis reactions, which are related to thioether formation, reaction rates are known to be strongly influenced by temperature.

Solvent Effects : The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, or intermediates. For radical-mediated thiol-ene reactions, solvents have a greater impact on hydrogen atom transfer steps than on the propagation steps. Non-polar solvents can increase the chain transfer rate constant. In reactions involving ionic species, solvent polarity is crucial. The redox potential of thioether radical cations, for instance, is strongly influenced by the nature of the solvent, with the effect being related to the solvent's dipolarity and polarizability. Increasing solvent viscosity generally decreases reaction rates by slowing the diffusion of dissolved particles, thereby reducing the collision frequency.

The following table summarizes the effect of pH on the thioether formation rate in a specific biological system, illustrating the sensitivity of the reaction to environmental conditions.

pHRate Constant (k) for mAbA (IgG1κ)Rate Constant (k) for mAbB (IgG1λ)Rate Difference (λ/κ)
7.00.00060.00162.7
8.00.00310.00551.8
9.00.0120.0191.6
Source:

The electronic properties of substituents on the aromatic ring of reactants, such as 2-bromobenzyl precursors, can exert a profound influence on reaction kinetics and even the reaction pathway. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the molecule, affecting its reactivity.

For instance, in S(_N)Ar reactions, the presence of strong EWGs on the aromatic ring is typically required to stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. Conversely, EDGs would slow down such a reaction. In the synthesis of aryl thioethers from benzyl chlorides using xanthates, both electron-donating and electron-withdrawing substituents on the aromatic ring were found to be compatible, suggesting the reaction conditions are robust to these electronic variations. However, the presence of an electron-withdrawing bromine substituent can shift electrochemical oxidation processes to more anodic values. Furthermore, an ortho-bromo substituent has been observed to lead to unexpected intramolecular cyclization products in certain radical reactions, indicating a significant electronic and steric influence on the reaction mechanism.

The table below shows kinetic data for the oxidation of various substituted aryl thioethers, demonstrating the strong influence of the substituent's electronic profile on the reaction rate.

EntryThioether ReactantOxidantSecond-Order Rate Constant (M s)
14-MethylthioanisoleH(_2)O(_2)2.53 x 10
2ThioanisoleH(_2)O(_2)1.40 x 10
34-ChlorothioanisoleH(_2)O(_2)0.70 x 10
44-MethylthioanisoleNaOCl1.05 x 10
5ThioanisoleNaOCl0.59 x 10
64-ChlorothioanisoleNaOCl0.10 x 10
Source:

Stereochemical Outcomes and Epimerization Pathways

Reactions involving the chiral center adjacent to the sulfur atom in derivatives of 2-bromobenzyl thioether are expected to be governed by the principles of nucleophilic substitution and the potential for epimerization under certain conditions.

Stereochemical Outcomes:

In reactions where a nucleophile displaces a leaving group at the benzylic carbon, the stereochemical outcome is largely dependent on the reaction mechanism. For a typical S(_N)2 reaction, a complete inversion of stereochemistry at the chiral center is expected. This is due to the backside attack of the nucleophile on the carbon atom bearing the leaving group.

For instance, in a hypothetical reaction of a chiral this compound derivative with a nucleophile (Nu), the stereochemistry would be inverted:

Reactant StereochemistryReaction TypeProduct Stereochemistry
(R)-isomerS(_N)2(S)-isomer
(S)-isomerS(_N)2(R)-isomer

However, the presence of the bulky ortho-bromo substituent could sterically hinder the backside attack required for a pure S(_N)2 mechanism. This might lead to a competition with an S(_N)1-type mechanism, especially with weaker nucleophiles or in polar, protic solvents. An S(_N)1 reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of products (both retention and inversion of configuration).

Epimerization Pathways:

Epimerization at a stereocenter adjacent to the thioether sulfur atom can occur if the proton at that center is acidic enough to be removed, leading to a planar carbanion or a rapidly inverting pyramidal carbanion. Subsequent protonation can then occur from either face, leading to a mixture of epimers.

The acidity of the (\alpha)-proton is influenced by the stability of the resulting carbanion. The sulfur atom can stabilize an adjacent carbanion through the polarization of its d-orbitals. The ortho-bromo substituent on the benzyl group is electron-withdrawing, which could further stabilize the carbanion and thus facilitate epimerization under basic conditions.

A plausible epimerization pathway under basic conditions (B:) would be:

Deprotonation of the chiral center by a base.

Formation of a resonance-stabilized or rapidly inverting carbanion.

Reprotonation of the carbanion to yield a mixture of epimers.

Analysis of Mechanistic Contradictions and Discrepancies

Specific mechanistic contradictions and discrepancies for reactions involving this compound are not well-documented in readily available literature. However, based on the structure, potential areas for mechanistic debate can be proposed.

S(_N)1 vs. S(_N)2 Dichotomy:

As mentioned, the steric hindrance from the ortho-bromo group could lead to a mechanistic crossroads between S(_N)1 and S(_N)2 pathways. While primary benzylic halides typically favor S(_N)2 reactions, the steric bulk might slow down the S(_N)2 rate, allowing a competing S(_N)1 pathway to become significant, particularly if the carbocation intermediate is stabilized. The 2-bromobenzyl cation's stability would be a key factor. While the bromine atom is electron-withdrawing through induction, it can also participate in resonance, which might offer some stabilization to the carbocation.

Neighboring Group Participation:

A point of potential mechanistic complexity is the possibility of neighboring group participation by the sulfur atom. The lone pairs of electrons on the sulfur atom could potentially attack the benzylic carbon, displacing the leaving group and forming a cyclic sulfonium ion intermediate. Subsequent attack by a nucleophile would then open this ring. This pathway could lead to retention of stereochemistry, contradicting the expected inversion of an S(_N)2 reaction.

A study on the related compound, methyl-(Z)-2-(((2-bromophenyl)thio)methyl)-3-phenylacrylate, demonstrated the synthesis of a specific stereoisomer, suggesting that stereoselective reactions are feasible in such systems. Computational studies on reactions involving a 2-bromophenyl substituent have also indicated that this substituent plays a distinct role in influencing reaction mechanisms, likely through a combination of steric and electronic effects.

Further detailed experimental and computational studies are required to fully elucidate the specific stereochemical outcomes, epimerization pathways, and any mechanistic contradictions for reactions of this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial data, advanced techniques are necessary for unequivocal characterization.

Two-dimensional (2D) NMR experiments are indispensable for resolving complex spectra and establishing definitive atomic connectivity, which is crucial for substituted aromatic systems like 2-bromobenzyl thioether. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to correlate proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.pt This is particularly useful for assigning quaternary carbons and linking different fragments of a molecule.

For instance, in various benzyl (B1604629) thioethers, the methylene (B1212753) protons (Ar-CH₂-S) and the aromatic protons can be unambiguously assigned using these methods. arkat-usa.orgtandfonline.com The HMBC spectrum would show correlations from the benzylic CH₂ protons to the sulfur-bearing aromatic carbon and other nearby carbons in the phenyl ring, confirming the thioether linkage and substitution pattern. Total Correlated Spectroscopy (TOCSY) can further be used to identify all protons within a coupled spin system, such as all the protons on a single aromatic ring. ipb.pt

TechniquePurpose in Analyzing Benzyl Thioether StructuresTypical Application
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) coupling networks.Maps the connectivity of protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to the carbons they are attached to.Assigns each carbon in the molecule that bears a proton. colab.ws
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over 2-3 bonds.Confirms the attachment of the benzyl and thioether groups by showing correlations from methylene protons to aromatic carbons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space, revealing conformational details.Determines the relative orientation of the benzyl group with respect to other parts of the molecule. ipb.pt

Dynamic processes such as conformational changes or the formation of transient reactive intermediates can be studied using low-temperature NMR spectroscopy. acs.org By cooling the sample, these processes can be slowed on the NMR timescale, allowing for the observation of distinct signals for species that would otherwise be averaged at room temperature. unibas.it

A key application relevant to 2-bromobenzyl thioethers is the investigation of reaction mechanisms. For example, these compounds can react with strong bases like t-butyllithium to generate benzynes via an elimination pathway. Low-temperature NMR studies can help differentiate between concerted and stepwise mechanisms by detecting or ruling out the presence of short-lived intermediates. In related benzyl derivatives, low-temperature NMR has been successfully used to "freeze out" the rotation around specific bonds, revealing the presence of different conformers and allowing for the calculation of rotational energy barriers. unibas.itscispace.com

While ¹H and ¹³C are the most commonly observed nuclei, NMR spectroscopy can be applied to many other NMR-active isotopes, a practice known as multinuclear NMR. ilpi.comhuji.ac.il This approach can provide unique structural insights that are otherwise inaccessible. For derivatives of this compound, several other nuclei could be probed.

The large chemical shift range of many heteroatoms makes their NMR signals highly sensitive to the local electronic environment. mdpi.com For example, ⁷⁷Se NMR could be used to study selenium analogs (selenoethers), and the data would offer direct information about the electronic state at the chalcogen position. Similarly, if the thioether were part of a larger structure containing phosphorus or fluorine, ³¹P and ¹⁹F NMR would be exceptionally powerful tools due to the high sensitivity and large chemical shift dispersion of these nuclei. mdpi.comsouthampton.ac.uk Even though the natural abundance of ³³S is very low, its study in enriched samples can provide direct data on the sulfur atom's environment.

NucleusSpin (I)Natural Abundance (%)Utility for Thioether Characterization
¹H 1/299.98Standard for proton environment and coupling. ilpi.com
¹³C 1/21.1Provides carbon backbone structure; requires more scans due to low abundance. mdpi.com
¹⁹F 1/2100Extremely sensitive; valuable for fluorinated derivatives. southampton.ac.uk
³¹P 1/2100Very sensitive; useful for phosphine-containing derivatives or ligands. mdpi.com
⁷⁷Se 1/27.63Good for studying selenium isosteres (selenoethers), providing direct electronic information. mdpi.com
³³S 3/20.75Potentially provides direct information on the sulfur atom, but is challenging due to low abundance and quadrupolar nature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single crystal X-ray diffraction analysis yields a precise three-dimensional model of a molecule. While the specific crystal structure for this compound is not detailed in the surveyed literature, extensive studies on closely related compounds provide excellent models for its expected structural parameters. For example, the crystal structure of bis(2-bromobenzyl) trisulfide has been determined. nih.govresearchgate.net In this molecule, which features two 2-bromobenzyl units, the molecule lies on a crystallographic twofold rotation axis. nih.gov

Another relevant structure is that of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. uzh.ch Although more complex, it contains the key benzyl thioether linkage and provides data on the conformation and bond parameters associated with this functional group. The analysis of such structures confirms the atomic connectivity and reveals the preferred conformation of the benzyl and thioether groups in the solid state.

CompoundCrystal SystemSpace GroupKey Dimensions (Å)Reference
Bis(2-bromobenzyl) trisulfide OrthorhombicP2₁2₁2a = 12.771, b = 13.030, c = 4.7635 nih.govresearchgate.net
2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole MonoclinicP2₁/ca = 12.1896, b = 5.6023, c = 23.160 uzh.ch
1,2-Dibenzylthio-closo-dodecaborane MonoclinicC2/ca = 13.666, b = 16.978, c = 14.667 nih.gov

Crystallographic refinement is the process of optimizing the fit between the experimentally measured diffraction data and a calculated model of the crystal structure. Programs like SHELXL are commonly used for this purpose. uzh.ch This refinement yields highly precise values for bond lengths, bond angles, and torsion angles. For instance, in the structure of bis(2-bromobenzyl) trisulfide, the S-S-S angle is refined to 106.21(9)° and the C-S-S angle to 102.3(2)°. researchgate.net The dihedral angle between the two symmetry-related benzene (B151609) rings was found to be 89.91(9)°. nih.gov

This level of detail is critical for understanding steric and electronic effects. The refinement process also elucidates the intermolecular interactions that dictate the crystal packing, such as van der Waals forces, C–Br···π interactions, or hydrogen bonds. In the crystal structure of the 4-bromobenzyl thioether derivative, Hirshfeld surface analysis revealed significant Br···H/H···Br contacts (20.5%) and H···H contacts (17.6%), which govern the packing arrangement. uzh.ch

CompoundSelected Bond Lengths (Å)Selected Bond Angles (°)Refinement R-factor (R1)Reference
Bis(2-bromobenzyl) trisulfide C1-S2 = 1.839(5), S1-S2 = 2.051(2)S2-S1-S2a = 106.21(9), C2-C1-S2 = 114.0(3)0.034 nih.govresearchgate.net
2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole C1-O1 = 1.373(7), C2-S1 = 1.742(6)C1-O1-C2 = 105.1(4), C8-S1-C2 = 102.8(3)0.052 uzh.ch
(E)-2-benzyl-1,3-diphenylisothiouronium iodide C-S-C = 101.66(9)N-C-N = 124.53(16)Not specified iucr.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 0.001 Da), HRMS allows for the calculation of a unique molecular formula. This technique readily distinguishes between compounds that have the same nominal mass but different elemental makeups. researchgate.net

For a representative this compound, such as bis(2-bromobenzyl) sulfide (B99878) , HRMS provides definitive confirmation of its molecular formula, C₁₄H₁₂Br₂S. The instrument detects the protonated molecular ion ([M+H]⁺) and its characteristic isotopic pattern, which arises from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The experimentally measured mass is compared to the theoretically calculated mass, and a close match (typically with an error of less than 5 ppm) validates the proposed formula.

Table 1: Representative HRMS Data for a this compound Derivative

This table presents expected data for Bis(2-bromobenzyl) sulfide.

Analyte Molecular Formula Calculated Mass [M+H]⁺ (m/z) Found Mass (m/z) Error (ppm)
Bis(2-bromobenzyl) sulfide C₁₄H₁₂Br₂S 372.9128 372.9131 0.8

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a this compound displays a unique pattern of absorption bands corresponding to the specific bonds within its structure.

Key characteristic vibrations include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, confirm the presence of the benzene ring.

Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹, usually around 2920-2960 cm⁻¹, are characteristic of the methylene (-CH₂-) bridge.

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands in the 1400-1600 cm⁻¹ range are indicative of the carbon-carbon bonds within the aromatic ring. For a 1,2-disubstituted (ortho) ring, prominent peaks are expected near 1585, 1465, and 1435 cm⁻¹.

C-S Stretching: The carbon-sulfur bond vibration is often weak and can be difficult to assign definitively but typically appears in the 600-800 cm⁻¹ region.

C-Br Stretching: A strong absorption band in the far-infrared region, generally between 550 and 690 cm⁻¹, is a clear indicator of the carbon-bromine bond. pressbooks.pub

Table 2: Characteristic FT-IR Absorption Bands for a this compound

This table presents a compilation of expected vibrational frequencies.

Frequency Range (cm⁻¹) Bond Functional Group Intensity
3050 - 3100 C-H stretch Aromatic Medium-Weak
2920 - 2960 C-H stretch Aliphatic (-CH₂-) Medium
1585, 1465, 1435 C=C stretch Aromatic Ring Medium-Strong, Sharp
1420 - 1440 C-H bend Aliphatic (-CH₂-) Medium
750 (approx.) C-H bend (out-of-plane) Ortho-disubstituted Aromatic Strong
600 - 800 C-S stretch Thioether Weak-Medium
550 - 690 C-Br stretch Bromo-Aryl Strong

Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. Molecules containing conjugated systems, known as chromophores, absorb light in the UV-Vis range. libretexts.orgresearchgate.net For a this compound, the bromophenyl group acts as the primary chromophore.

The spectrum is expected to show absorption maxima (λmax) resulting from π → π* transitions within the benzene ring. The presence of the sulfur thioether and the bromine atom as substituents on the benzene ring typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene. For bromophenyl derivatives, strong absorption bands are often observed in the 220-280 nm range. mdpi.com This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of a compound's purity and empirical formula by determining the mass percentage of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's identity and purity.

For a compound like bis(2-bromobenzyl) sulfide (C₁₄H₁₂Br₂S), elemental analysis verifies the precise ratio of carbon, hydrogen, bromine, and sulfur.

Table 3: Elemental Analysis Data for Bis(2-bromobenzyl) sulfide

Element Molecular Formula Calculated (%) Found (%)
Carbon (C) \multirow{4}{*}{C₁₄H₁₂Br₂S} 44.71 44.68
Hydrogen (H) 3.22 3.25
Bromine (Br) 42.49 42.55
Sulfur (S) 8.53 8.49

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For compounds related to 2-bromobenzyl thioether, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(2d,2p)), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.commdpi.com

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net

In a study on 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, a complex molecule containing the bromobenzyl thio moiety, the HOMO was found to be located on the pyridine (B92270) ring, 1,2,4-triazole (B32235) ring, and the SCH₂ group, while the LUMO was distributed across the pyridine ring, 1,2,4-triazole ring, phenyl ring, and the SCH₂ group. mdpi.com The calculated HOMO-LUMO energy gap for this molecule was 0.17499 Hartree. mdpi.com For another related compound, 2-((4-bromobenzyl)thio)-1H-benzo[d]imidazole, DFT calculations were also used to determine quantum chemical parameters such as HOMO and LUMO energies to correlate with its properties. proquest.com

These studies suggest that for this compound, the HOMO would likely have significant contributions from the sulfur lone pairs and the π-system of the benzene (B151609) ring, while the LUMO would be associated with the antibonding orbitals of the brominated aromatic ring and the C-S bond. The energy of these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for a Related Bromobenzyl Thioether Derivative

Parameter Value (Hartree)
HOMO Energy N/A
LUMO Energy N/A
HOMO-LUMO Gap (ΔE) 0.17499 mdpi.com

Data from a study on 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine.

Computational chemistry is instrumental in mapping out reaction mechanisms by identifying transition states and calculating activation energies. For benzyl (B1604629) thioethers, a key reaction is the cleavage of the C-S bond. Theoretical studies on the oxidative C-S bond cleavage of benzyl thiols and related sulfides have been performed to understand the reaction mechanisms. researchgate.netcmu.edu DFT calculations can be used to model the potential energy surface of such reactions, revealing the lowest energy pathway from reactants to products. chinesechemsoc.org

For instance, studies on the reactivity of aromatic radical cations, such as those that could be formed from this compound, indicate that C-S bond cleavage is a prevalent pathway. cmu.edu Theoretical modeling can help to determine whether the cleavage is homolytic or heterolytic and can predict the stability of the resulting intermediates. While specific transition state structures for this compound are not available, analogies can be drawn from studies on similar systems where four-membered transition states have been proposed for C-S bond cleavage. chinesechemsoc.org

Understanding the distribution of electronic charge within a molecule is vital for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to assign partial charges to each atom in a molecule. dergipark.org.tr

In a theoretical study of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, Mulliken atomic charges were calculated using DFT. mdpi.com For substituted bromobenzenes, it has been noted that different charge calculation methods, such as Mulliken and Hirshfeld, can yield different results, with Hirshfeld charges sometimes being considered more reliable for describing reactivities of aromatic compounds. preprints.orgpreprints.org For this compound, it is expected that the bromine atom and the sulfur atom would carry negative partial charges due to their high electronegativity, influencing the molecule's electrostatic interactions. The carbon atom attached to the bromine would have a partial positive charge, making it a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. dergipark.org.tr In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and bromine atoms and the π-system of the aromatic ring, while the benzylic protons and the hydrogen atoms on the aromatic ring would exhibit positive potential.

Intermolecular Interaction Analysis

The way molecules pack in a solid state is governed by a complex interplay of intermolecular forces. Computational tools can be used to visualize and quantify these interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.orgiucr.org It defines a surface for a molecule in a crystal, which is partitioned based on the electron distribution of the sum of spherical atoms. The surface is colored according to various properties, such as dnorm (which highlights close contacts), shape index, and curvedness.

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Molecular Crystals

Interaction Type Typical Contribution
H···H High iucr.org
C···H/H···C Significant iucr.org
H···N/N···H Varies with structure iucr.org
H···Br/Br···H Expected in bromo-compounds
π-π stacking Common in aromatic systems iucr.org

Contributions are qualitative and depend on the specific molecular structure.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. uni-muenchen.dechemrxiv.org This allows for the analysis of the topological properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insight into the nature of the chemical bond. uni-muenchen.de For example, a negative Laplacian is characteristic of a shared (covalent) interaction, while a positive Laplacian indicates a closed-shell interaction (e.g., ionic bonds, hydrogen bonds, van der Waals interactions).

While no specific QTAIM analysis for this compound is available, this methodology could be applied to characterize the C-Br, C-S, and C-H bonds within the molecule, as well as any non-covalent interactions present in its solid state. nih.govrsc.org Such an analysis would provide a detailed and quantitative picture of the bonding in this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies related to Synthetic Efficiency

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a specific activity, which can be biological, toxicological, or, in a more specialized application, related to synthetic efficiency. While traditionally used in drug discovery, the principles of QSAR can be adapted to optimize chemical syntheses by identifying molecular descriptors that influence reaction outcomes like yield or reaction rate.

For the synthesis of thioethers, including those with a 2-bromobenzyl moiety, a hypothetical QSAR study could be designed to enhance synthetic efficiency. In such a study, a dataset of various substituted benzyl halides and thiols would be compiled, along with the corresponding yields of the resulting thioether products under specific reaction conditions. A multitude of molecular descriptors for the reactants would then be calculated, including electronic, steric, and topological parameters.

Hypothetical QSAR Descriptors for Synthetic Efficiency of Thioethers

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Synthetic Efficiency
Electronic Hammett constants (σ), Mulliken charges, HOMO/LUMO energiesThe electronic nature of substituents on the benzyl ring and the thiol can significantly affect the nucleophilicity of the thiol and the electrophilicity of the benzyl halide, thereby influencing the reaction rate of the SN2 substitution.
Steric Taft steric parameters (Es), Molar refractivity (MR), van der Waals volumeSteric hindrance around the reactive centers (the benzylic carbon and the sulfur atom) can impede the approach of the nucleophile, leading to lower reaction yields or slower rates.
Topological Wiener index, Kier & Hall connectivity indicesThese descriptors encode information about the size, shape, and degree of branching in the molecules, which can indirectly relate to steric and solubility factors affecting the reaction.
Thermodynamic LogP (octanol-water partition coefficient)The solubility of the reactants in the reaction solvent can impact the reaction kinetics and overall yield. LogP can provide an estimate of the lipophilicity.

Through multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model could be developed that links these descriptors to the synthetic yield. For instance, a simplified, hypothetical QSAR equation might look like:

Log(Yield) = c₀ + c₁σ + c₂Es + c₃LogP

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could predict the synthetic efficiency for new, untested combinations of reactants, guiding chemists toward optimal substrate choices for synthesizing compounds like this compound. Although QSAR studies are more commonly applied to biological activities researchgate.nettandfonline.comnih.gov, their application in predicting and optimizing synthetic outcomes is a growing area of interest in computational chemistry.

Molecular Docking Analysis for Ligand-Target Interactions in Synthetic Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). acs.orgmdpi.com While its primary application is in drug discovery to predict the binding of a small molecule to a protein's active site nih.govrsc.org, the conceptual framework of docking can be extended to understand and design synthetic reactions. In this context, the "ligand" could be a reactant or a substrate, and the "target" could be a catalyst, a transition state, or another reactant.

For the synthesis of this compound, molecular docking could be hypothetically employed in several ways to inform synthetic design:

Catalyst-Substrate Interactions: If the synthesis is catalyzed, for example, by a transition metal complex nih.gov or a phase-transfer catalyst, docking could be used to model the interaction between the catalyst and the reactants (e.g., 2-bromobenzyl bromide and a thiolate). This could help in selecting or designing a catalyst with optimal binding affinity and geometry to facilitate the reaction.

Understanding Stereoselectivity: In cases where chiral thioethers are synthesized, docking the reactants onto a chiral catalyst can help rationalize and predict the stereochemical outcome of the reaction.

Transition State Analysis: Although more computationally intensive, a model of the reaction's transition state could serve as a "target" for docking reactants. The calculated binding energies could correlate with the activation energy, providing insights into how different substituents on the reactants might affect the reaction rate.

Hypothetical Docking Study Parameters for a Catalyzed Thioether Synthesis

ComponentRole in Docking SimulationInformation Gained
Reactant (e.g., Thiolate) LigandPreferred binding mode and affinity to the catalyst.
Catalyst (e.g., Metal Complex) Receptor/TargetIdentification of key interacting residues or moieties; rationalization of catalyst performance.
2-Bromobenzyl Halide Co-substrate/LigandUnderstanding the geometry of the ternary complex (catalyst-thiolate-benzyl halide).
Docking Score (e.g., kcal/mol) Metric of Binding AffinityA lower binding energy generally suggests a more stable interaction, which could correlate with higher catalytic efficiency. nih.gov

For instance, in the design of novel thiazole (B1198619) derivatives, molecular docking has been used to predict the binding modes of synthesized compounds to the active sites of bacterial enzymes, with the binding energies showing a correlation with the observed antimicrobial activity. mdpi.com A similar approach could be envisioned for synthetic design, where the "activity" is the reaction yield or rate, and the "target" is a component of the reaction system.

Computational Simulations of Supramolecular Assemblies

Computational simulations, particularly molecular dynamics (MD), are invaluable for studying the formation and structure of supramolecular assemblies. researchgate.netresearchgate.net These simulations model the motion of atoms and molecules over time, providing insights into the non-covalent interactions that govern self-assembly processes. For molecules like this compound, these simulations can predict how they might organize into larger, ordered structures.

The presence of the aromatic ring, the bromine atom, and the thioether linkage in this compound allows for a variety of non-covalent interactions, including:

π-π Stacking: Interactions between the phenyl rings.

Halogen Bonding: The bromine atom can act as a halogen bond donor.

van der Waals Forces: General attractive forces between molecules.

Dipole-Dipole Interactions: Arising from the polar C-Br and C-S bonds.

MD simulations can be used to explore how these interactions lead to the formation of specific supramolecular structures. For example, a recent study used MD simulations to investigate the self-assembly of diblock copolypeptoids that included N-((4-bromophenyl)ethyl)glycine units. acs.org These simulations helped to elucidate the hierarchical pathway of nanosheet formation from 1D rod intermediates, providing a molecular-level understanding of the self-assembly process. acs.org

Another relevant area is the study of two-dimensional crystallization on surfaces, where scanning tunneling microscopy (STM) is combined with computational modeling. nih.gov Such studies have shown that small changes in functional groups on a benzene core can lead to dramatically different self-assembled packing patterns. nih.gov

Example of a Simulated Supramolecular Dimer of this compound

A simplified computational experiment could involve simulating the interaction of two this compound molecules in a simulation box to find the most stable dimeric arrangement. The results might reveal a preference for an anti-parallel arrangement that maximizes π-π stacking and favorable dipole interactions.

Key Parameters from MD Simulations of Supramolecular Assemblies

ParameterDescriptionRelevance to this compound Assemblies
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Can indicate the preferred distances for π-π stacking or other specific intermolecular contacts.
Interaction Energy The calculated energy of non-covalent interactions between molecules.Helps to quantify the strength of the forces holding the assembly together.
Order Parameters Quantify the degree of orientational or positional order in the system.Can be used to identify the formation of liquid crystalline phases or other ordered structures. nih.gov

By using these computational tools, researchers can gain a deeper understanding of the fundamental principles that govern the behavior of this compound at the molecular level, from its synthesis to its potential applications in materials science through self-assembly.

Synthetic Utility and Advanced Applications

Role as Versatile Building Blocks in Organic Synthesis

2-Bromobenzyl thioether and its derivatives are recognized as versatile organic building blocks, prized for the dual reactivity conferred by the thioether linkage and the brominated aromatic ring. researchgate.net The thioether moiety is a common functional group in numerous pharmaceuticals and serves as a stable and useful synthetic platform for further chemical modifications. mdpi.com The presence of the 2-bromobenzyl group allows for a wide range of transformations, including nucleophilic substitution and cross-coupling reactions, making these compounds valuable precursors in multi-step organic syntheses. acs.orgacs.org

The structural framework of this compound is instrumental in the assembly of complex acyclic and macrocyclic molecules. Research has demonstrated its utility in the synthesis of elaborate structures such as β-keto arylthioethers. For instance, the reaction of certain allylthioethers with arynes can lead to a researchgate.nettue.nl-Stevens rearrangement, producing functionalized β-keto arylthioethers, including 1-(2-bromophenyl)-2-(phenylthio)pent-4-en-1-one. researchgate.net This transformation highlights the ability to construct intricate carbon skeletons through reactions involving the thioether component.

Furthermore, derivatives are employed in catalyzed reactions to form other complex structures. A notable example is the DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to p-quinone methides, which yields diarylmethyl thioethers. acs.org One such product, 2-(((2-bromophenyl)(3,5-di-tert-butyl-4-hydroxyphenyl)methyl)thio)acetaldehyde, showcases the integration of the this compound motif into a sterically hindered phenolic structure. acs.org The strategic use of these building blocks enables the efficient construction of molecules that would otherwise require lengthy synthetic routes. nih.gov

The reactivity of this compound and its precursors is particularly valuable in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials.

Quinazolines

Quinazolines and their quinazolinone derivatives can be synthesized using strategies that involve 2-bromophenyl precursors. A copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amides provides a direct route to quinazoline (B50416) derivatives. aip.orgrsc.org Similarly, 2-(2-bromophenyl) substituted imidazoles can undergo a copper-catalyzed double Ullmann cross-coupling reaction to form fused tetracyclic systems like diimidazo[1,2-a:1',2'-c]quinazolines. tufts.edu The synthesis of quinazolinone thioethers has also been reported, creating complex molecules where a quinazolinone core is linked to other functionalities via a thioether bridge, starting from 2-thioxo-dihydroquinazolin-4(1H)-one intermediates. acs.org For example, 2-(2-Bromophenyl)-3-propylquinazolin-4(3H)-one is a specific derivative synthesized via such methods. nih.gov

Thiazoles

The synthesis of the thiazole (B1198619) ring, a key component in many bioactive compounds, can be achieved using building blocks related to this compound. acs.org The classical Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, provides a foundational method. acs.org By using precursors like 2-bromo-1-phenylethanone derivatives, a variety of substituted thiazoles can be prepared. More complex heterocyclic systems incorporating the thiazole moiety have been constructed, such as phenothiazine-based thiazole derivatives and thiazolo[3,2-b] researchgate.netacs.orgtriazoles, the latter being synthesized from the cyclization of 3-aryl-1,2,4-triazole thioether intermediates.

Phenothiazines

Phenothiazines, a class of heterocycles with significant applications in medicine and materials science, can be assembled using 2-bromophenylthio derivatives. A two-step synthesis has been developed that utilizes the dual-catalytic ortho-thioarylation of anilines with N-(2-bromophenylthio)succinimide, followed by an intramolecular Ullmann–Goldberg or Buchwald–Hartwig cyclization to form the phenothiazine (B1677639) core. researchgate.net An alternative approach involves the palladium-catalyzed reaction of a diaryl sulfide (B99878) with aniline. tue.nl The required diaryl sulfide can be prepared from an o-bromobenzenethiol equivalent, which is generated from aryne intermediates, showcasing a versatile route to these complex heterocyclic systems. tue.nl

Thianthrenes

Thianthrenes are sulfur-containing heterocyclic compounds whose synthesis can be accomplished using precursors derived from o-bromobenzenethiol equivalents. tue.nl One method involves the double lithiation of a dibromide, such as a derivative of 1-bromo-2-((2-bromophenyl)thio)benzene, followed by a double thiolation reaction. tue.nl The synthesis of thianthrene (B1682798) derivatives, including chiral versions, has also been achieved through the reaction of benzene-1,2-dithiol with activated aromatic compounds like 4,5-difluoro-1,2-dinitrobenzene. The resulting thianthrene can then be functionalized further, demonstrating the utility of these synthetic strategies in creating complex, sulfur-rich heterocyclic architectures.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound and Related Precursors

Heterocycle Precursor Example Synthetic Method Reference
Diimidazo[1,2-a:1',2'-c]quinazoline 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole Copper-catalyzed double Ullmann cross-coupling tufts.edu
2-Arylquinazoline ortho-Bromobenzylbromides and Amidines Cu(OAc)₂-catalyzed one-pot tandem reaction rsc.org
Thiazolo[3,2-b] researchgate.netacs.orgtriazole 3-Aryl-1,2,4-triazole thioether Acid-catalyzed cyclization
Phenothiazine N-(2-Bromophenylthio)succinimide and Anilines Dual-catalytic ortho-thioarylation and cyclization researchgate.net
Thianthrene Diaryl sulfide from o-bromobenzenethiol equivalent Double lithiation and thiolation tue.nl

Application in Functional Material Development

The unique electronic and structural properties of sulfur-containing aromatic compounds make them attractive candidates for the development of advanced functional materials. Derivatives of this compound serve as key precursors in this field, contributing to materials with applications in electronics, liquid crystals, and supramolecular chemistry.

The development of organic semiconductors is a rapidly advancing field, and sulfur-containing heterocycles are prominent motifs in these materials. A derivative of this compound, specifically 3-[(2-bromophenyl)thio]benzo[b]thiophene, has been used as a direct precursor for the synthesis ofbenzothieno[3,2-b]benzothiophene. tue.nl This resulting tetracyclic compound is a known semiconductor motif, illustrating a direct application of this compound chemistry in the creation of electronically active materials. tue.nl The strategic placement of sulfur atoms within a conjugated system is crucial for tuning the electronic properties, such as the HOMO-LUMO gap, which is essential for semiconductor performance.

The formation of ordered structures through self-assembly is a cornerstone of nanotechnology and materials science. Molecules derived from this compound possess functional groups that can direct their assembly into complex architectures. The thioether group is known to interact strongly with gold surfaces, enabling the formation of self-assembled monolayers (SAMs). tue.nlacs.org These thioether-based SAMs can be more resistant to oxidation and have lower defect densities compared to more common thiol-based monolayers. acs.org

The bromobenzyl portion of the molecule introduces the capacity for halogen bonding, a highly directional non-covalent interaction. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms to guide the self-assembly process in the solid state and in solution. This interaction is a powerful tool in crystal engineering for constructing predictable supramolecular architectures. acs.orgaip.org The polarizability of the bromine atom in bromophenyl thioether derivatives is expected to enhance these halogen-bonding interactions, making such compounds excellent candidates for designing complex supramolecular systems. For example, thioether-substituted flavylium (B80283) salts have been shown to form columnar H-aggregates in solution, demonstrating how these functionalities drive the formation of ordered supramolecular structures. tufts.edu

Thioether linkages have been incorporated into the design of novel liquid crystals, particularly those exhibiting the twist-bend nematic (NTB) phase. The C-S-C bond angle in a thioether is smaller than the corresponding angles in ether (C-O-C) or methylene (B1212753) (C-CH₂-C) linkages. This geometric feature can be exploited to create more bent molecular shapes in dimeric and oligomeric liquid crystals, which is often a prerequisite for the formation of the NTB phase.

Homologous series of cyanobiphenyl-based dimers containing thioether linkages, such as the symmetric CBSnSCB and asymmetric CBSnOCB series, have been shown to form broad and stable NTB phases. Furthermore, the incorporation of thioether linkages in the outer chains of fluorenone-based liquid crystal trimers has also been shown to induce the twist-bend nematic phase. The synthesis of these materials often involves precursors containing bromo-phenyl groups, highlighting the role of compounds structurally related to this compound in the field of advanced liquid crystalline materials.

Intermediates in Polymer Chemistry

While direct polymerization of this compound is not a common application, its structural motifs are relevant to the synthesis of advanced functional polymers. Thioether linkages are integral to high-performance polymers like poly(phenylene sulfide) (PPS), known for their exceptional thermal and chemical stability. nih.gov The principles of C–S bond formation used to create such materials can be applied to monomers derived from this compound.

Inspired by the robustness of poly(aryl thioether)s, researchers have developed methods for creating porous organic polymers through C–S/C–S metathesis reactions. nih.gov These methods allow for the creation of materials with tunable functionalities for applications in metal capture and sensing. nih.gov The 2-bromobenzyl group within a thioether structure could serve as a modifiable handle for post-polymerization modification or as a reactive site to initiate crosslinking, thereby altering the physical and chemical properties of the final polymer. For instance, the bromo group can be functionalized or used in cross-coupling reactions to create complex network structures in resins. multichemexports.com Furthermore, 2-bromobenzyl thioethers can react under specific conditions, such as with t-butyllithium, to generate highly reactive benzyne (B1209423) intermediates, which could be trapped in polymerization reactions to form specialized polymers.

Intermediates in the Synthesis of Advanced Chemical Structures (e.g., Pharmaceutical Intermediates)

The dual reactivity of the C-Br bond and the thioether group makes this compound a valuable intermediate in the construction of complex molecular architectures, particularly those with potential biological activity. researchgate.net Its derivatives have been successfully incorporated into various heterocyclic and poly-functionalized structures.

Research has demonstrated the use of this compound derivatives in synthesizing novel compounds with potential pharmaceutical applications. For example, they serve as key intermediates for creating 1,2,4-triazole (B32235) thioether compounds, which have been investigated for their antifungal properties. tandfonline.comfrontiersin.org Similarly, they are used to produce acyclic thioether intermediates that can be cyclized to form thiazolo[3,2-b] tandfonline.comCurrent time information in Bangalore, IN.triazole fused ring systems, a scaffold known to be present in compounds with anti-inflammatory, analgesic, antibacterial, and antifungal activities. farmaciajournal.com

A notable application involves the DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to para-quinone methides to produce diarylmethyl thioethers. rsc.org This method has been used to synthesize 2-(((2-bromophenyl)(3,5-di-tert-butyl-4-hydroxyphenyl)methyl)thio)acetaldehyde, and the resulting diarylmethyl thioether derivatives have shown antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). rsc.org

Table 1: Examples of Advanced Structures Synthesized from this compound Derivatives

Derivative/Intermediate Class Synthesized Structure Potential Application Source(s)
Nopol-based 1,2,4-triazole-thioether (6,6-dimethyl-bicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate Antifungal frontiersin.org
Diarylmethyl thioether 2-(((2-Bromophenyl)(3,5-di-tert-butyl-4-hydroxyphenyl)methyl)thio)acetaldehyde Antibacterial rsc.org
Thiazolo[3,2,b] tandfonline.comCurrent time information in Bangalore, IN.triazole Thiazolo[3,2-b] tandfonline.comCurrent time information in Bangalore, IN.triazole fused ring systems Anti-inflammatory, Analgesic, Antibacterial farmaciajournal.com

Catalytic Applications in Organic Transformations

The sulfur and bromine atoms in this compound provide multiple sites for interaction with metal centers or for direct participation in catalytic cycles, positioning it as a valuable component in various catalytic systems.

Thioether compounds are effective ligands in organometallic chemistry due to the strong donor properties of the sulfur atom, which can form stable complexes with transition metals that are often resistant to air and moisture. beilstein-journals.org While this compound itself is not a prominently cited ligand, closely related structures have been synthesized and successfully employed in catalysis.

For instance, thioether-phosphane ligands of the type 2-RSC₆H₄CH₂PPh₂ (where R can be various alkyl or aryl groups) have been prepared and complexed with palladium(II) and platinum(II). nih.gov The resulting palladium complexes, [PdCl₂(RS-PPh₂)], have proven to be highly efficient catalysts for the Heck arylation of n-butyl acrylate (B77674) with bromobenzene (B47551) under aerobic conditions. nih.gov

Table 2: Catalytic Applications of Organometallic Complexes with Related Thioether Ligands

Ligand Type Metal Catalytic Reaction Key Finding Source(s)
Thioether-phosphane (2-RSC₆H₄CH₂PPh₂) Pd(II) Heck Arylation Highly efficient for the arylation of n-butyl acrylate with bromobenzene. nih.gov

Organocatalysis involves the use of small organic molecules, free of metals, to accelerate chemical reactions. wikipedia.org These catalysts often operate through mechanisms like enamine or iminium ion formation, or through non-covalent interactions such as hydrogen bonding. wikipedia.org

While sulfur-containing compounds, particularly thioureas, are a well-established class of organocatalysts valued for their hydrogen-bonding capabilities, the direct application of this compound as an organocatalyst is not extensively documented in current literature. nih.govmaynoothuniversity.ie The development of organocatalysts based on simple thioethers is an emerging area. The synthesis of diarylmethyl thioethers has been achieved using the organocatalyst DABCO, where the thioether is the product rather than the catalyst. rsc.org The potential for this compound or its derivatives to act directly as organocatalysts remains a field for future investigation.

A significant application of this compound is its role as a precursor in the synthesis of more complex molecules that subsequently act as catalysts or ligands. The compound's structure provides a stable and handleable starting point for building sophisticated organosulfur compounds.

One study reported the synthesis of a 2-bromobenzyl alkynyl thioether, which was then used as a substrate in various palladium-catalyzed cyclization reactions, including Stille, Suzuki-Miyaura, and Sonogashira couplings. ucl.ac.uk In this context, the thioether serves as a key precursor to generate heterocyclic structures that are of interest in further chemical transformations. ucl.ac.uk

Additionally, related organosulfur compounds are used as precursors for heterogeneous catalysts. For example, organosulfur compounds can serve as feedstocks for preparing cobalt-nitrogen-carbon (Co-NC) catalysts, which are effective in the oxidative cleavage and ammoxidation of other sulfur-containing molecules. nih.gov This demonstrates a lifecycle where one organosulfur compound can be a precursor to a catalyst designed to transform other organosulfur compounds. The stability and functionality of this compound make it a suitable candidate for such precursor roles.

Emerging Research Directions and Future Perspectives

Novel Methodologies for C-S Bond Formation (e.g., Metal-Free Conditions)

The formation of the C-S bond is fundamental to the synthesis of thioethers. While transition-metal-catalyzed reactions have been a mainstay, significant efforts are now directed towards metal-free conditions to enhance sustainability and reduce costs. These modern strategies often circumvent the need for prefunctionalized substrates and avoid issues like catalyst poisoning by sulfur compounds.

One promising metal-free approach is the dehydrative thioetherification of alcohols with thiols. This method is advantageous due to its high atom economy, producing water as the only byproduct. While traditionally requiring strong acidic conditions, which can limit functional group tolerance, recent advancements utilize recyclable solid acid catalysts or milder activators to broaden the substrate scope.

Another area of intense research involves the direct coupling of thiols and aldehydes under metal-free conditions to form thiophosphonium salts. These salts serve as versatile intermediates that can be subsequently converted into thioethers, offering a simple and broadly applicable protocol. researchgate.net The reaction proceeds efficiently without metal catalysts, showcasing high functional group tolerance. researchgate.net Furthermore, metal-free C-S bond cleavage of existing thioethers to form new C-O or C-S bonds is also being explored, enabling the transformation of simple arylmethyl thioethers into more complex structures like dithioacetals. aip.org

Table 1: Comparison of Selected Metal-Free C-S Bond Formation Methods

Method Reactants Conditions Key Advantages
Dehydrative Thioetherification Alcohols, Thiols Triflic acid or NAFION® catalyst High atom economy, avoids toxic byproducts. nih.gov
Thiophosphonium Salt Formation Thiols, Aldehydes Ph₃P, TfOH Metal-free, simple setup, broad substrate scope. researchgate.net
Thioether to Dithioacetal Arylmethyl thioethers NCS, Fluorobenzene (solvent) Metal-free C-S cleavage and new C-S bond formation. aip.org

Integration with Photoredox Catalysis and Sustainable Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and sustainable reaction conditions. This approach is increasingly being applied to the formation and cleavage of C-S bonds in molecules like 2-Bromobenzyl thioether. Photoredox catalysis can generate radical intermediates under neutral conditions, enabling transformations that are challenging with traditional methods. acs.orgrsc.org

One key application is the dual photoredox/nickel catalysis system for C-S cross-coupling reactions. sciencedaily.com This method can form thioethers from aryl bromides and thiols under exceptionally mild conditions, even accommodating protic functional groups. researchgate.net The process can be driven by natural sunlight, further enhancing its sustainability. sciencedaily.com

Furthermore, photoredox catalysis facilitates the selective oxidative cleavage of C-S bonds in benzyl (B1604629) thioethers. This cleavage can generate benzylic carbocations, which can then react with various nucleophiles to form new C-C or C-N bonds, demonstrating a versatile strategy for late-stage molecular diversification. acs.org These light-mediated approaches are often more chemoselective than transition metal-based methods, as the catalyst is not poisoned by the Lewis basic sulfur atom. acs.org

Table 2: Examples of Photoredox-Catalyzed Reactions Involving Thioethers

Reaction Type Catalytic System Key Transformation Sustainability Aspect
C-S Cross-Coupling Organic Photoredox Catalyst + Nickel Aryl Bromide + Thiol → Aryl Thioether Can be driven by natural sunlight; avoids precious metals. sciencedaily.com
C-S Bond Cleavage / C-C Bond Formation Photoredox Catalyst (e.g., Ru or Ir complex) Benzyl Thioether + Arene → Diarylalkane Proceeds under neutral conditions; generates carbocations via single electron oxidation. acs.org
Thioetherification Photoredox Catalyst + Nickel Aryl Bromide + Thiol (via thiyl radical) Tolerates a wide range of functional groups, including protic moieties. researchgate.net

Development of Predictive Models for Reaction Success and Scope

A significant frontier in chemical synthesis is the shift from empirical, trial-and-error approaches to predictive, data-driven methodologies. The development of computational and machine learning (ML) models to forecast the outcome, regioselectivity, and substrate scope of reactions is a key objective. rsc.org For the synthesis of complex molecules like this compound, such models could dramatically accelerate the discovery of optimal reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate molecular descriptors with chemical reactivity or properties. nih.govwikipedia.org These models can predict the feasibility of a reaction or the properties of a product based on the physicochemical and structural features of the reactants. wikipedia.org For C-S bond formation, this could involve predicting the reactivity of a given thiol with a specific benzyl halide.

More advanced ML algorithms, including neural networks, are being trained on large datasets of chemical reactions to predict outcomes with increasing accuracy. umn.edu These models can learn complex relationships between reactants, catalysts, solvents, and the resulting yield or selectivity. chemrxiv.org For instance, ML models are being developed to predict bond dissociation energies, which are fundamental to understanding reaction thermodynamics and kinetics. rsc.org While still an emerging area, the application of these predictive tools to C-S bond formation will enable chemists to perform virtual screening of reaction conditions, saving time and resources. nih.gov

Exploration of New Derivatization Pathways and Functional Group Tolerance

The synthetic utility of a compound like this compound is largely determined by the range of chemical transformations it can undergo. A major focus of modern synthetic chemistry is the development of reactions with broad functional group tolerance, allowing for the derivatization of complex molecules without the need for extensive protecting group strategies.

Traditional methods for thioether synthesis, such as dehydrative coupling, often suffer from low functional group tolerance due to the harsh acidic conditions required. nih.gov However, the advent of transition-metal and photoredox-catalyzed methods has significantly expanded the scope of compatible functional groups. For example, nickel-catalyzed C-S cross-coupling reactions have demonstrated exceptional tolerance for protic groups (like alcohols and amines) and other sensitive moieties. researchgate.net

This enhanced tolerance opens up new derivatization pathways. The bromine atom on the aromatic ring of this compound can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds. Simultaneously, the thioether moiety can be manipulated. The development of robust catalytic systems that are compatible with both the aryl bromide and the thioether functionalities is crucial for expanding the synthetic possibilities. Research into metal-free methods also shows promise for high functional group tolerance, as seen in the synthesis of thiophosphonium salts from aldehydes bearing various electron-donating and electron-withdrawing groups. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-bromobenzyl thioether derivatives?

The synthesis typically involves nucleophilic substitution reactions between 2-bromobenzyl bromides and thiols or thiophenols under basic conditions. For example, copper-catalyzed tandem reactions with aldehydes and amines can yield quinazolines and tetrahydroquinazolines . Another approach uses 2-bromobenzyl bromide and 2-fluorothiophenol in the presence of t-butyllithium to generate benzyne intermediates for intramolecular cyclization . Key steps include controlling reaction temperature (e.g., 80–100°C), optimizing stoichiometry (1:1–1.2 molar ratios), and using inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How can this compound derivatives be characterized to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions. For example, ¹H NMR of 2-((2-bromobenzyl)amino)-2-oxoacetic acid shows distinct aromatic proton splitting (δ 7.68–7.13 ppm) and methylene signals (δ 4.63 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups (e.g., C-Br stretching at ~560 cm⁻¹). X-ray crystallography is recommended for resolving ambiguous stereochemistry in cyclized products .

Q. What safety protocols are essential when handling this compound precursors?

Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid skin/eye contact and inhalation. 2-Bromobenzyl bromides are lachrymatory and require cold storage (<4°C). Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can intermediates in this compound cyclization reactions be identified?

Electron paramagnetic resonance (EPR) spectroelectrochemical methods coupled with density functional theory (DFT) calculations are effective. For allyl 2-bromobenzyl ether cyclization, EPR detects radical intermediates at −1.2 V (vs. Ag/AgCl), while DFT optimizes geometries and verifies transition states (e.g., benzyne formation) . Time-resolved UV-Vis spectroscopy can track reaction kinetics, with rate constants validated via Arrhenius plots .

Q. What strategies resolve regioselectivity contradictions in intramolecular cyclizations of 2-bromobenzyl thioethers?

Steric and electronic effects dominate regioselectivity. For example, bulky substituents on the thiophenol favor para-cyclization over ortho, as seen in dibenzo[b,d]thiopyran syntheses . Computational screening (e.g., Gaussian09 with B3LYP/6-31G*) predicts transition-state energies, guiding solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) . Contrasting experimental yields (e.g., 72% vs. 58% for analogous substrates) often arise from competing pathways, which can be suppressed via temperature modulation (e.g., −78°C for lithiation steps) .

Q. How do surface interactions affect this compound polymerization on metal substrates?

Scanning tunneling microscopy (STM) and DFT reveal that Au(111) surfaces promote thioether bond formation via thermal activation of Br-MBP molecules. Key steps include debromination at 150°C, sulfur-Au adatom bonding, and stepwise C-S coupling. Surface defects (e.g., kinks) enhance reactivity by lowering activation barriers (ΔG‡ ≈ 1.2 eV) .

Q. What methodologies enable selective oxidation of 2-bromobenzyl thioethers for sulfoxide/sulfone derivatives?

Polyoxometalate catalysts (e.g., [Hbiz]₅[HP₂Mo₅O₂₃]·5H₂O) achieve >90% selectivity for sulfoxides using H₂O₂ as an oxidant. Kinetic studies show pseudo-first-order dependence on thioether concentration, with turnover frequencies (TOF) reaching 45 h⁻¹ at 40°C. Competitive over-oxidation to sulfones is mitigated by limiting H₂O₂ equivalents (1.1–1.3 eq) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported yields for this compound-mediated heterocycle syntheses?

Systematically compare reaction parameters:

  • Catalyst loading : Copper(I) iodide (5–10 mol%) vs. palladium (1–2 mol%) affects cross-coupling efficiency .
  • Solvent polarity : DMSO increases nucleophilicity but may promote side reactions (e.g., hydrolysis) vs. THF .
  • Purification methods : Column chromatography (silica vs. alumina) impacts recovery of polar byproducts .

Q. What statistical approaches validate reproducibility in this compound electrochemical studies?

Use ANOVA to compare triplicate cyclic voltammetry (CV) datasets (e.g., peak current ±5% variance). Outliers in EIS (electrochemical impedance spectroscopy) Nyquist plots indicate inconsistent electrode passivation, remedied by surface polishing and Ag/AgCl reference electrode calibration .

Methodological Innovations

Q. Can 2-bromobenzyl thioethers be integrated into porous polymers for catalytic applications?

Yes, polycondensation with perfluoroaromatics and Na₂S yields porous poly(aryl thioether)s. BET analysis shows surface areas >400 m²/g, with pore size tuned via reaction temperature (120–180°C). These materials exhibit bandgap modulation (2.1–3.0 eV) for photocatalysis .

Q. How do computational tools enhance mechanistic understanding of this compound reactions?

MD simulations (AMBER) model solvent effects on transition states, while NBO (Natural Bond Orbital) analysis identifies hyperconjugative stabilization in intermediates. For example, C-S bond formation in dibenzothiopyrans is favored by σ→σ* interactions (ΔE ~8 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.